6-Bromo-3-methylbenzo[d]isoxazole is a chemical compound with the empirical formula C8H6BrNO . It has a molecular weight of 212.04 . The compound is typically in the form of a solid .
The InChI code for 6-Bromo-3-methylbenzo[d]isoxazole is 1S/C8H6BrNO/c1-5-7-3-2-6 (9)4-8 (7)11-10-5/h2-4H,1H3 .
6-Bromo-3-methylbenzo[d]isoxazole is a solid compound . It has a molecular weight of 212.04 and its empirical formula is C8H6BrNO .
6-Bromo-3-methylbenzo[d]isoxazole is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 212.04 g/mol. This compound is classified under the category of benzisoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . It serves as a significant building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents, and is also utilized in material science for developing novel materials with unique electronic and optical properties .
The synthesis of 6-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. A common method includes using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of suitable solvents like acetic acid or chloroform. This reaction can be conducted under controlled conditions to optimize yield and purity .
6-Bromo-3-methylbenzo[d]isoxazole features a benzene ring fused with an isoxazole ring, with a bromine atom and a methyl group at specific positions on the benzene ring. The structure can be represented as follows:
6-Bromo-3-methylbenzo[d]isoxazole can undergo several types of chemical reactions:
The mechanism of action of 6-Bromo-3-methylbenzo[d]isoxazole largely depends on its application within medicinal chemistry. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This characteristic makes it valuable in drug design, particularly for developing inhibitors that target specific pathways in disease processes .
While specific physical properties such as boiling point and solubility were not detailed in the sources, these characteristics are essential for practical applications in laboratory settings.
6-Bromo-3-methylbenzo[d]isoxazole has several significant applications in scientific research:
Benzo[d]isoxazole derivatives represent a privileged scaffold in drug discovery, characterized by a fused bicyclic structure combining a benzene ring with an isoxazole moiety where oxygen and nitrogen atoms occupy adjacent positions. This architecture imparts significant electronic diversity, metabolic stability, and versatile hydrogen-bonding capabilities, enabling high-affinity interactions with biological targets. The introduction of bromine at the 6-position and a methyl group at the 3-position—as in 6-bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0)—exemplifies strategic functionalization to optimize pharmacological profiles. These modifications leverage halogen bonding potential and steric influences to enhance target engagement, positioning such derivatives as critical tools in developing therapies for oncology, immunology, and CNS disorders [3] [8] [10].
The integration of isoxazole rings into medicinal chemistry dates to the mid-20th century, with early milestones including the antibacterial agent sulfisoxazole (1950s) and the monoamine oxidase inhibitor isocarboxazid (1960s). These pioneers established the isoxazole motif as a bioisostere for carboxylic acids and esters, offering improved metabolic stability. Subsequent decades witnessed deliberate structural diversification:
Table 1: Clinically Approved Isoxazole-Based Drugs [7] [9]
Drug Name | Therapeutic Class | Key Structural Feature | Clinical Use |
---|---|---|---|
Sulfisoxazole | Antibacterial | 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Urinary tract infections |
Leflunomide | Immunosuppressant | 5-Methylisoxazole-4-carboxamide | Rheumatoid arthritis |
Zonisamide | Anticonvulsant | Benzo[d]isoxazole-1,2-benzisoxazole | Epilepsy, Parkinson’s |
Valdecoxib | COX-2 inhibitor | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Osteoarthritis (withdrawn) |
This evolution underscores a transition from serendipitous discovery to rational design, where 6-bromo-3-methylbenzo[d]isoxazole embodies modern tactics for optimizing target affinity and pharmacokinetics [9].
Bromine’s incorporation into bioactive molecules leverages its unique combination of steric bulk, electronegativity, and polarizability. In 6-bromo-3-methylbenzo[d]isoxazole, bromine serves as:
Table 2: Physicochemical Impact of Bromine in 6-Bromo-3-methylbenzo[d]isoxazole [1] [3] [10]
Property | Value | Influence of Bromine |
---|---|---|
Molecular Weight | 212.04 g/mol | Increased molecular complexity |
logP (Predicted) | ~2.8 | Enhanced lipophilicity (vs. ~2.1 for non-bromo analog) |
pKa | -2.11 (acidic) | Strengthened electron withdrawal |
Hazard Classification | Acute Tox. 4 Oral (H302) | Requires careful handling |
Bromine’s polarizability also enables "halogen bonding" with carbonyl oxygens or sulfur atoms in proteins—a interaction contributing ~1–2 kcal/mol to binding energy. In RORγt allosteric inhibitors, brominated isoxazoles showed 5-fold potency gains over chloro analogs due to such interactions with Leu353 and Lys354 backbone carbonyls [10].
The methyl group’s position on benzo[d]isoxazole profoundly influences bioactivity through steric modulation, electronic effects, and metabolic vulnerability. 6-Bromo-3-methylbenzo[d]isoxazole (methyl at C3) contrasts sharply with isomers like 5-bromo-3-methylbenzo[d]isoxazole (CAS 66033-76-9) or 6-bromo-1-methyl analogs:
Table 3: Comparative Bioactivity of Methylbenzisoxazole Isomers [5] [8]
Isomer | RORγt IC₅₀ (TR-FRET) | PPARγ Selectivity Ratio | CYP3A4 Metabolism Rate |
---|---|---|---|
6-Bromo-3-methyl (C3-Me) | 0.15 μM | >100-fold | Low (t₁/₂ = 45 min) |
6-Bromo-1-methyl (C1-Me) | >10 μM | 3-fold | High (t₁/₂ = 12 min) |
5-Bromo-3-methyl (C5-Me) | 1.7 μM | 20-fold | Moderate (t₁/₂ = 25 min) |
This positional sensitivity is exploited in drug design: 6-bromo-3-methylbenzo[d]isoxazole serves as a precursor for RORγt inverse agonists where C3-methyl optimizes hydrophobic contact with Ile398, while C5-methyl analogs favor kinase inhibition due to altered topology [8]. The 6-bromo substituent further amplifies selectivity by excluding orthosteric binding sites reliant on smaller functional groups [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7